

# Pro-FTY: A Tumor-Activated Prodrug of FTY720

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## Compound of Interest

Compound Name: PRO-F

Cat. No.: B12398683

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A novel FTY720 prodrug, termed "**pro-FTY**," has been developed for targeted cancer therapy, particularly for breast cancer, including multidrug-resistant types. This prodrug utilizes a drug delivery system (DDS) that is activated by acrolein, a substance found in high concentrations specifically within cancer cells.[\[1\]](#)

### Mechanism of Action:

**Pro-FTY** is designed to remain inactive in normal physiological conditions. Upon reaching the tumor microenvironment, the high concentration of acrolein triggers the release of the active drug, FTY720. FTY720 then exerts its anti-tumor effects by modulating sphingosine-1-phosphate (S1P) signaling pathways, which can induce apoptosis, inhibit angiogenesis, and alter the tumor-immune microenvironment.[\[1\]](#)

### Preclinical Safety and Efficacy:

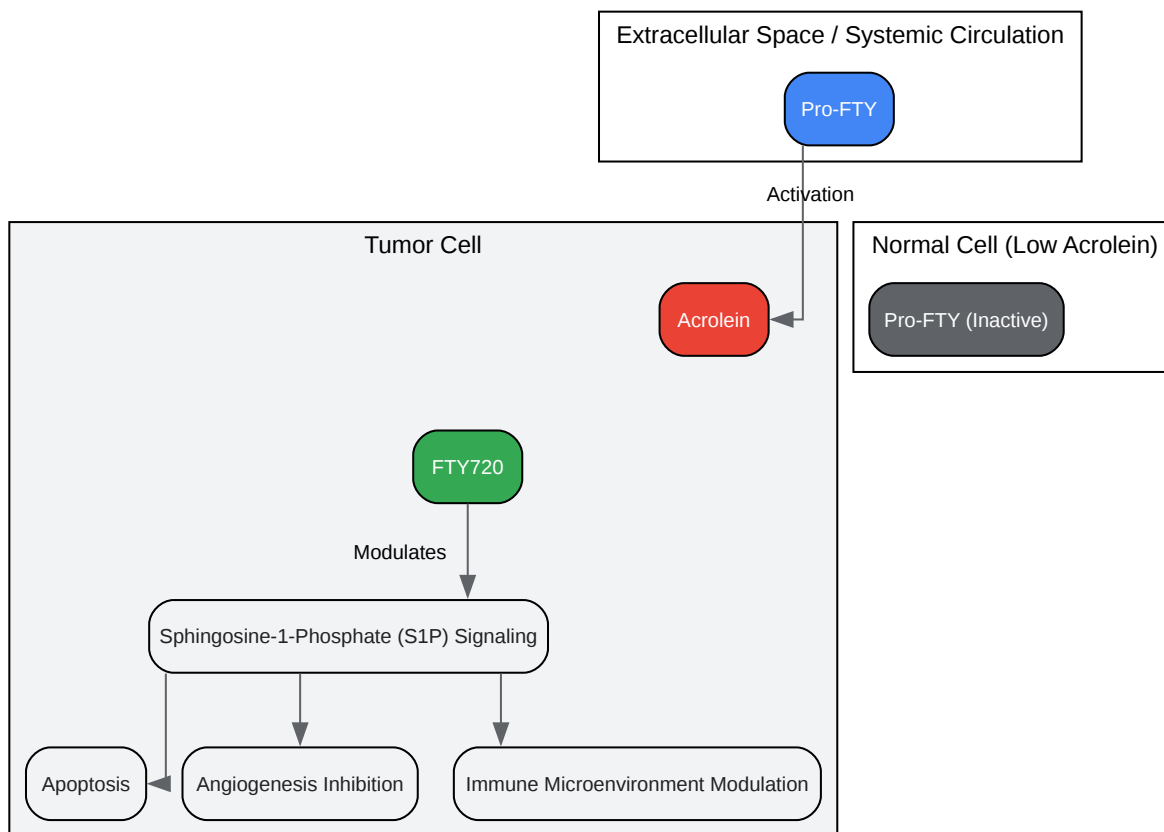
Preclinical studies have demonstrated that **pro-FTY** selectively inhibits the survival of breast cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel and doxorubicin.[\[1\]](#) Crucially, **pro-FTY** did not affect the survival of normal breast cell lines, suggesting a favorable safety profile.[\[1\]](#)

In vivo studies using mouse models with patient-derived xenograft tumors showed that intravenous administration of **pro-FTY** significantly suppressed tumor growth.[\[1\]](#) Mass spectrometric analysis revealed that the active form, FTY720, accumulated in tumors with minimal presence in the blood.[\[1\]](#) A significant finding was the absence of lymphocytopenia in **pro-FTY**-treated mice, a known side effect of systemic FTY720 administration.[\[1\]](#)

#### Experimental Protocols:

- **In Vitro Cell Viability:** Breast cancer cell lines (ten types), multidrug-resistant cell lines (two types), and a normal mammary cell line were used to compare the half-maximal inhibitory concentration (IC50) values of **pro-FTY** with other drugs.[\[1\]](#)
- **Patient-Derived Organoids (PDOs):** PDOs were established to assess the IC50 values of **pro-FTY** in a more clinically relevant model.[\[1\]](#)
- **In Vivo Efficacy and Safety:** Mice bearing either syngeneic 4T1 cell tumors or patient-derived xenograft tumors were treated with **pro-FTY**. Tumor growth was monitored, and blood analysis, including mass spectrometry, was performed to evaluate drug distribution and systemic side effects like lymphocytopenia.[\[1\]](#) **Pro-FTY** was administered via tail vein injection at a dose of 240 nmol/day, five times a week for three weeks.[\[1\]](#)

#### Signaling Pathway Diagram:



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Caption: Activation and mechanism of action of **pro-FTY** in tumor cells.

## Prodiamine Pro F 0.29% Herbicide

Prodiamine Pro F is a dinitroaniline herbicide. The safety data sheet provides toxicological information for the active ingredient, prodiamine.

Toxicological Data:

Parameter	Value	Species
Acute Toxicity		
Inhalation LD50	>1.8 mg/L (4 hours)	Rat
Irritation		
Eye Contact	Mildly irritating	Rabbit
Skin Contact	Non-irritating	Rabbit
Sensitization		
Skin Sensitization	Sensitizing	Guinea Pig
Reproductive/Developmental Effects	Fetal toxicity at high doses; developmental and maternal toxicity observed at 1 g/kg/day	Rat
Chronic/Subchronic Toxicity	Liver (alteration and enlargement)	Rat

Table 1: Summary of Toxicological Data for Prodiamine.[2]

#### Experimental Protocols:

Standard toxicological testing protocols as per regulatory requirements for pesticides were likely followed to generate the data presented in the safety data sheet. These typically include acute toxicity studies (oral, dermal, inhalation), irritation and sensitization studies, and reproductive/developmental toxicity studies.[3][4]

## PRO-F as a Photoactivatable H<sub>2</sub>S Donor

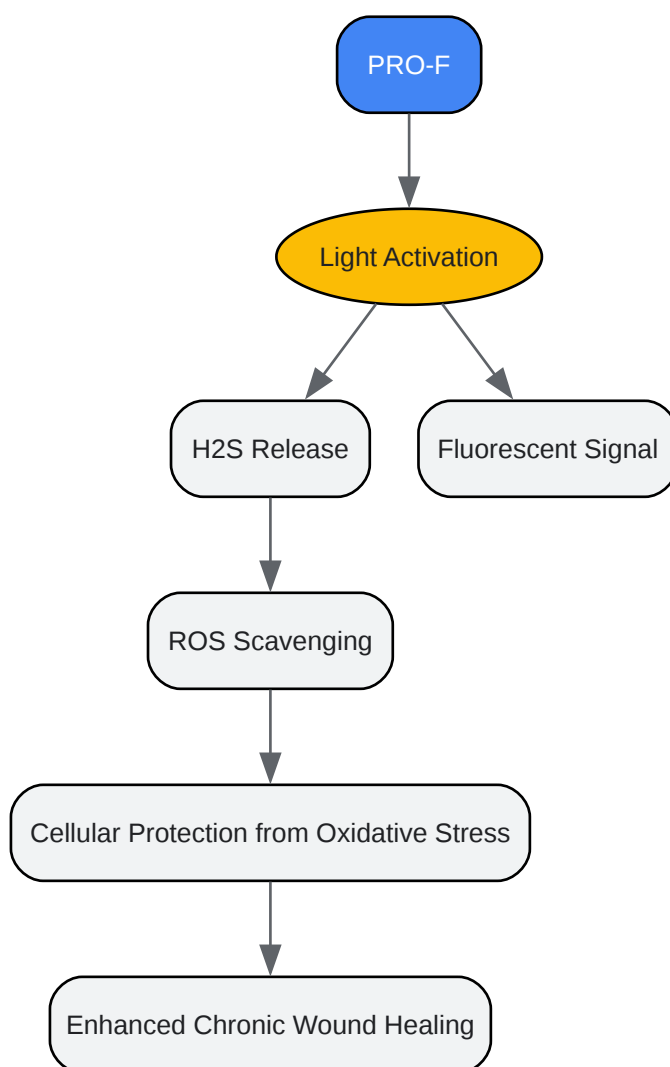
**PRO-F** is described as a photoactivatable hydrogen sulfide (H<sub>2</sub>S) donor with reactive oxygen species (ROS) scavenging capabilities.

#### Mechanism of Action:

**PRO-F** can be activated by light to release H<sub>2</sub>S and produce a fluorescent signal, allowing for real-time tracking of H<sub>2</sub>S release.[5] This activation does not consume endogenous

substances.[5] The released H<sub>2</sub>S can protect cells from damage induced by excessive ROS.[5] It has been researched for its potential in promoting chronic wound healing in diabetic models.  
[5]

Experimental Workflow:



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Caption: Experimental workflow of **PRO-F** as a photoactivatable H<sub>2</sub>S donor.

## Other Mentions of "PRO-F"

The term "**PRO-F**" also appears in other contexts, which are important to distinguish:

- Patient-Reported Outcomes: In clinical research, "**PRO-F**" can refer to the "Profile of Fatigue" or the frequency component of the Patient-Reported Outcomes version of the Common Terminology Criteria for Adverse Events (PRO-CTCAE).[6][7][8][9][10][11] These are measurement tools and not therapeutic agents.
- Industrial Products: Safety data sheets for products like "PRO F 5W30" lubricant and "PENETRON INJECTION RESIN PART B" provide toxicological data for the chemical mixtures, not a specific active pharmaceutical ingredient.[12][13] For instance, "PRO F 5W30" is not expected to be hazardous to the environment, and based on available data, the classification criteria for acute toxicity are not met.[14]
- Probiotic Formulations: "Sanolife **PRO-F**" is a probiotic preparation containing *Bacillus subtilis*, *B. licheniformis*, and *B. pumilus*, aimed at improving aquaculture outcomes.[15] The safety profile would relate to the specific bacterial strains used.

#### General Principles of Preclinical Safety Evaluation:

The safety and toxicity assessment of any new pharmaceutical compound, including any of the "**PRO-F**" entities intended for therapeutic use, would follow established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18][19][20][21] These guidelines outline a comprehensive set of studies to identify potential risks like carcinogenicity, genotoxicity, and reproductive toxicity.[17]

The primary goals of preclinical safety evaluation are:

- To identify a safe initial dose for human studies.[18]
- To identify potential target organs for toxicity and assess the reversibility of any adverse effects.[18]
- To establish safety parameters for clinical monitoring.[18]

A typical preclinical safety program involves a range of in vitro and in vivo studies, including:

- Acute, Sub-acute, and Chronic Toxicity Studies: These studies evaluate the effects of single and repeated doses of a substance over different durations.[3][22][23]

- Genotoxicity Studies: To assess the potential of a substance to cause genetic mutations.[20]
- Carcinogenicity Studies: To evaluate the potential of a substance to cause cancer.[17][20]
- Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and fetal development.[17][20]
- Safety Pharmacology: To investigate the effects on vital physiological functions.[20]
- Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of the substance and its relationship to the observed toxic effects.[24]

The selection of animal species for testing is a critical aspect, and it should be a relevant species in which the test material is pharmacologically active.[19][25] Ethical considerations, including the principles of the 3Rs (Replacement, Reduction, and Refinement), are paramount in the design and conduct of animal studies.[3]

This guide highlights the necessity of precise nomenclature in scientific and clinical research. The safety and toxicity profile is intrinsically linked to the specific molecular entity, and the ambiguous term "**PRO-F**" underscores the importance of clear identification for accurate data interpretation and risk assessment.

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